(+-)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide
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Overview
Description
(±)-N-(2-(3-Azabicyclo(320)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide is a complex organic compound that features a bicyclic structure with a pyridylpropionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the pyridyl group: This step may involve nucleophilic substitution or palladium-catalyzed coupling reactions.
Amidation: The final step often involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure or the pyridyl ring.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Could be used in studies of enzyme interactions or receptor binding.
Medicine
Therapeutics: Possible use in the development of new medications for neurological or psychiatric conditions.
Diagnostics: May be used in imaging or diagnostic assays.
Industry
Materials Science:
Agriculture: Could be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (±)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylacetamide
- N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylbutyramide
Uniqueness
The uniqueness of (±)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide lies in its specific bicyclic structure and the presence of the pyridylpropionamide moiety, which may confer unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
24606-50-6 |
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Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[1-(3-azabicyclo[3.2.0]heptan-3-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-17(21)20(16-6-4-5-9-18-16)13(2)10-19-11-14-7-8-15(14)12-19/h4-6,9,13-15H,3,7-8,10-12H2,1-2H3 |
InChI Key |
FNICGOJATFUBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CC3CCC3C2 |
Origin of Product |
United States |
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